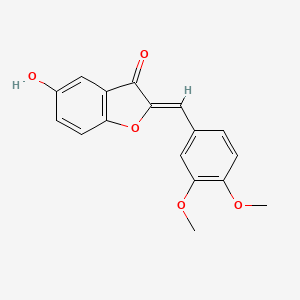

(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one

Descripción general

Descripción

(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with a hydroxy group at the 5-position and a (3,4-dimethoxybenzylidene) substituent at the 2-position. The “Z” configuration indicates the specific geometric isomerism around the double bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one typically involves the condensation of 5-hydroxybenzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The double bond in the benzylidene moiety can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of a benzofuranone derivative.

Reduction: Formation of a dihydrobenzofuran derivative.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of benzofuran compounds exhibit antiviral activity. For instance, the compound has been studied for its potential as an inhibitor of viral replication, particularly against hepatitis C virus (HCV). The mechanism involves the compound's ability to interfere with viral polymerases, thus hindering viral RNA synthesis .

Antioxidant Activity

The antioxidant properties of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one have been documented, showing its ability to scavenge free radicals. This action is crucial for protecting cells from oxidative stress-related damage, which is associated with various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions .

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, making it effective against various weed species. Studies have indicated that it can selectively target weeds without harming crops .

Fungicidal Properties

In addition to herbicidal activity, this compound has been evaluated for its fungicidal properties. It has demonstrated effectiveness against several fungal pathogens that affect crops, thereby contributing to sustainable agricultural practices .

Material Science

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing new materials with unique optical and electronic properties. Its derivatives can be utilized in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical characteristics .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Antiviral Activity of Benzofuran Derivatives | Medicinal Chemistry | Demonstrated inhibition of HCV replication with IC50 values indicating potency. |

| Evaluation of Antioxidant Properties | Health Sciences | Showed significant radical scavenging activity comparable to established antioxidants. |

| Herbicidal Activity of Benzofuran Compounds | Agriculture | Effective against multiple weed species with minimal crop damage reported. |

| Development of OLEDs Using Benzofuran Derivatives | Material Science | Achieved enhanced luminescent efficiency in prototypes developed from the compound derivatives. |

Mecanismo De Acción

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can donate electrons to neutralize free radicals. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one: The “E” isomer of the compound, differing in the geometric configuration around the double bond.

2-(3,4-dimethoxyphenyl)-5-hydroxybenzofuran-3(2H)-one: Lacks the double bond in the benzylidene moiety.

5-hydroxy-2-(3,4-dimethoxyphenyl)benzofuran-3(2H)-one: Similar structure but with different positioning of the substituents.

Uniqueness

(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one is unique due to its specific geometric configuration and the presence of both hydroxy and methoxy groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Actividad Biológica

(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that enhance its lipophilicity and biological interactions. The presence of methoxy groups contributes to its electron-donating properties, which can affect its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 298.29 g/mol .

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Antioxidant Activity : The compound's structure suggests it may possess strong antioxidant properties, which are crucial for combating oxidative stress in cells.

- Antiviral Properties : Similar aurone derivatives have been shown to exhibit antiviral activity, particularly against Hepatitis C virus (HCV) by inhibiting RNA-dependent RNA polymerase (RdRp) with low toxicity .

- Anticancer Potential : Some studies indicate that benzofuran derivatives may have anticancer properties, potentially by inducing apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves the following general procedures:

- Aldol Condensation : A substituted benzofuran-3(2H)-one is reacted with a benzaldehyde derivative in the presence of a base like potassium hydroxide in methanol or ethanol under reflux conditions.

- Purification : The crude product is purified through extraction and chromatography methods to yield the desired compound .

Study 1: Antiviral Activity

A study highlighted the antiviral effects of aurone derivatives similar to this compound. The most active analogue exhibited an IC50 value of 2.2 μM against HCV, demonstrating significant selectivity and low toxicity .

Study 2: Antioxidant Properties

Research into the antioxidant activity of benzofuran derivatives indicated that compounds with methoxy substitutions showed enhanced radical scavenging abilities. This suggests that this compound may similarly exhibit potent antioxidant effects.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| Aurone Derivative 1 | Antiviral | 2.2 | Effective against HCV |

| 6-Methoxybenzofuran | Antioxidant | Not specified | Strong radical scavenger |

| Benzofuran Derivative | Anticancer | Not specified | Induces apoptosis |

Propiedades

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-5-3-10(7-15(14)21-2)8-16-17(19)12-9-11(18)4-6-13(12)22-16/h3-9,18H,1-2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZZOLIEPGNURI-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.